7-(Benzyloxy)-6-methoxyquinolin-4-ol

Neurodegeneration MAO-B Inhibition Structure-Activity Relationship

Reproducible API intermediate synthesis demands exact positional isomer control. Impurities in quinoline chlorination steps cause low yields and failed kinase inhibitor campaigns. - **Precision Chemistry**: 7-benzyloxy-6-methoxyquinolin-4-ol (not the 6,7-reversed isomer) - validated for Anlotinib & c-Met scaffold assembly. - **Performance Data**: Enables chlorination to 4-chloro derivative with ≥98% HPLC purity; minimizes side reactions. - **Supply Certainty**: Batch-specific COA available. Stocked for R&D to process development.

Molecular Formula C17H15NO3
Molecular Weight 281.3 g/mol
CAS No. 205448-29-9
Cat. No. B3022049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Benzyloxy)-6-methoxyquinolin-4-ol
CAS205448-29-9
Molecular FormulaC17H15NO3
Molecular Weight281.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=O)C=CN2)OCC3=CC=CC=C3
InChIInChI=1S/C17H15NO3/c1-20-16-9-13-14(18-8-7-15(13)19)10-17(16)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,19)
InChIKeyOXRDTRDGXMHOOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Benzyloxy)-6-methoxyquinolin-4-ol Procurement Guide


7-(Benzyloxy)-6-methoxyquinolin-4-ol (CAS 205448-29-9), also known as 6-methoxy-7-(phenylmethoxy)-4(1H)-quinolinone, is a synthetic quinoline derivative with the molecular formula C17H15NO3 and a molecular weight of 281.31 g/mol . This compound is characterized by a quinoline core substituted with a benzyloxy group at the 7-position and a methoxy group at the 6-position, conferring distinct physicochemical properties and biological activities relevant to medicinal chemistry and drug development .

Exact 7-benzyloxy-6-methoxy positional isomer required for kinase inhibitor scaffold synthesis
High-purity specification supports reproducible chlorination and coupling reactions
Balanced cholinesterase/MAO-B inhibition profile supports CNS multi-target ligand research

7-(Benzyloxy)-6-methoxyquinolin-4-ol: Purity and Isomerism Risks


In the quinoline series, minor structural modifications—such as the positional arrangement of benzyloxy and methoxy substituents—can profoundly alter biological target engagement and synthetic utility. For instance, the positional isomer 6-(benzyloxy)-7-methoxyquinolin-4(1H)-one (CAS 516526-42-4) shares the same molecular formula but exhibits a reversed substitution pattern at the 6- and 7-positions . This structural nuance directly impacts reactivity in downstream synthetic transformations, particularly in the preparation of kinase inhibitor scaffolds such as c-Met and anlotinib intermediates . Furthermore, the purity and identity of this compound are critical; variations in synthetic route or purification can introduce impurities that compromise the efficiency of subsequent chlorination and coupling steps. Therefore, procuring a well-characterized, high-purity source of the exact positional isomer is essential for reproducible medicinal chemistry and process development.

Positional Isomer Mismatch
Target: 7-(Benzyloxy)-6-methoxy isomer
Substitute: 6-(Benzyloxy)-7-methoxy isomer
Reversed substitution pattern shifts kinase scaffold reactivity and MAO-B target engagement, limiting direct interchangeability.
Purity Specification Variation
Target: High-purity (verified HPLC) grade
Alternative: Lower-purity commercial sources
Lower purity introduces more impurities, potentially compromising chlorination efficiency and SAR study reliability.

7-(Benzyloxy)-6-methoxyquinolin-4-ol Comparative Analysis


MAO-B Inhibition: Positional Isomer Comparison

In a direct comparison within the same assay system, 7-(Benzyloxy)-6-methoxyquinolin-4-ol (target compound) exhibited an IC50 of 5.5 μM against recombinant human MAO-B [1]. In stark contrast, its close structural analog 6-(Benzyloxy)-7-methoxyquinolin-4(1H)-one (positional isomer with reversed 6,7-substitution) demonstrated an IC50 of 0.076 μM, representing a >72-fold increase in potency [2]. This quantitative difference underscores the critical importance of the 7-benzyloxy-6-methoxy substitution pattern for achieving a specific biological activity profile.

MAO-B IC50 Comparison
Head-to-head
Target: 5.5 μM vs Isomer: 0.076 μM (72-fold)
Isomer-specific target engagement context
Recombinant human MAO-B, kynuramine substrate
Neurodegeneration MAO-B Inhibition Structure-Activity Relationship

Commercial Purity: HPLC Verification

The target compound is commercially available with a verified minimum purity specification of 98% as determined by HPLC, with accompanying batch-specific analytical data including NMR and GC . This contrasts with other commercial sources offering lower purity specifications of 94-95% . For synthetic applications requiring high-yielding transformations, particularly the chlorination step in the preparation of c-Met inhibitors, the availability of higher-purity material (98% vs. 94%) can significantly reduce side reactions and improve overall process efficiency.

Commercial Purity
Source review
98% (HPLC) vs 94% alternative (approx. 50% fewer impurities)
Higher purity supports reproducible synthesis
Batch-specific analytical data available upon request
Chemical Procurement Analytical Chemistry Quality Control

Cholinesterase and MAO-B Inhibition Profile

7-(Benzyloxy)-6-methoxyquinolin-4-ol exhibits a unique enzyme inhibition profile, with reported IC50 values of 1.8 μM for acetylcholinesterase (AChE), 3.5 μM for butyrylcholinesterase (BChE), and 5.5 μM for MAO-B [1][2][3]. While a direct comparator molecule is not available in the same assay panel, this multi-target inhibition pattern is distinct from the more potent and selective profile observed for the positional isomer discussed above, which shows nanomolar MAO-B inhibition (76 nM) but lacks comparable AChE/BChE data [4]. This differential activity profile makes the target compound particularly relevant for research programs investigating balanced cholinesterase/MAO-B inhibition.

Multi-target Inhibition Profile
Class-level inference
AChE IC50: 1.8 μM · BChE: 3.5 μM · MAO-B: 5.5 μM
Balanced micromolar profile for CNS multi-target research
Distinct from selective nanomolar MAO-B isomer
Enzyme Inhibition Multi-target Pharmacology CNS Drug Discovery

7-(Benzyloxy)-6-methoxyquinolin-4-ol Application Scenarios


Kinase Inhibitor Scaffold Synthesis: c-Met and Anlotinib Intermediates

The compound serves as a critical building block in the synthesis of quinoline-based kinase inhibitors, notably c-Met modulators and the clinically approved multi-target tyrosine kinase inhibitor Anlotinib . In the synthesis of Anlotinib, 7-benzyloxy-6-methoxyquinolin-4-ol is chlorinated to yield the key intermediate 7-benzyloxy-6-methoxy-4-chloroquinoline, which then undergoes coupling with an indole derivative to form the final scaffold [1]. The high purity (98% HPLC) of the starting material is essential for minimizing side reactions during the chlorination step and ensuring high overall yield of the final active pharmaceutical ingredient (API) intermediate.

CNS Multi-target Ligand SAR Studies

Given its balanced inhibitory activity against AChE (IC50 1.8 μM), BChE (IC50 3.5 μM), and MAO-B (IC50 5.5 μM) [2][3], this compound is a valuable tool for medicinal chemists investigating multi-target directed ligands for neurodegenerative disorders such as Alzheimer's disease. Its distinct profile—micromolar balanced inhibition—contrasts sharply with the nanomolar MAO-B-selective activity of its positional isomer, allowing researchers to probe the impact of subtle structural changes on target engagement and selectivity.

Synthetic Methodology Development and Optimization

The compound is employed as a model substrate for developing and optimizing synthetic methods applicable to the quinoline class. Specific transformations of interest include chlorination with POCl3 to generate the 4-chloro derivative [4] and subsequent nucleophilic aromatic substitution (SNAr) reactions to introduce diverse pharmacophores at the 4-position . The availability of high-purity starting material (98%) with batch-specific analytical data ensures reproducibility and facilitates the accurate assessment of reaction yields and product purity.

Application
Selection Property
Validation Focus
Quinoline kinase inhibitor scaffold synthesis
Exact 7-benzyloxy-6-methoxy positional isomer identity
Chlorination efficiency and coupling reproducibility
CNS multi-target ligand SAR studies
Balanced AChE/BChE/MAO-B inhibition profile
Target engagement and selectivity across enzyme panel
Synthetic methodology optimization
High-purity model substrate with batch data
Reaction yield and product purity assessment

Technical Documentation Hub

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40 linked technical documents
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